5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a thiazolo-pyrimidine derivative featuring a fused bicyclic core with a carboxamide substituent at position 6 and a 2,3,4-trifluorophenyl group at the N-position of the pyrimidine ring. This compound is structurally related to pharmacologically active pyrimidine derivatives, which are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
5-oxo-N-(2,3,4-trifluorophenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3N3O2S/c14-7-1-2-8(10(16)9(7)15)18-11(20)6-5-17-13-19(12(6)21)3-4-22-13/h1-2,5H,3-4H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTSFJRYUXWBSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C(=C(C=C3)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazolo[3,2-a]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiazole and a β-dicarbonyl compound, under acidic or basic conditions to form the thiazolo[3,2-a]pyrimidine core.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable trifluorophenyl halide and a nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine or amide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles under appropriate conditions, such as elevated temperatures or the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of 5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is its potential anticancer properties. Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures demonstrate activity against human cancer cell lines such as A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) .
Table 1: Anticancer Activity of Related Compounds
Antibacterial and Anti-inflammatory Properties
In addition to anticancer activity, related thiazolo-pyrimidine derivatives have been evaluated for their antibacterial and anti-inflammatory properties. Some studies indicate that these compounds can inhibit bacterial growth and reduce inflammation in vitro, suggesting a broader pharmacological profile that could be harnessed for therapeutic purposes .
Case Studies
Several case studies have documented the synthesis and evaluation of thiazolo-pyrimidine derivatives:
- Study on Anticancer Activity : A study synthesized multiple derivatives and assessed their efficacy using the National Cancer Institute's NCI-60 screening program. Four compounds were selected for further testing due to their promising results against a range of cancer cell lines .
- Antibacterial Evaluation : Another research effort focused on synthesizing new derivatives and testing them against common bacterial strains. The results indicated potential applications in treating bacterial infections alongside their anticancer capabilities .
Mechanism of Action
The mechanism of action of 5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
The thiazolo[3,2-a]pyrimidine scaffold is shared among several derivatives, but substituent variations significantly alter physicochemical and biological behaviors. Key comparisons include:
Crystallographic and Conformational Analysis
- Dihedral Angles: The trimethoxybenzylidene derivative exhibits an 80.94° dihedral angle between the thiazolo-pyrimidine core and the benzene ring, indicating significant non-planarity . Fluorobenzylidene analogs (e.g., ) show similar puckered pyrimidine rings but with variable torsion angles due to fluorine’s smaller van der Waals radius .
- Hydrogen Bonding: C–H···O interactions in trimethoxy derivatives form bifurcated hydrogen bonds, stabilizing crystal packing along the c-axis . Fluorinated analogs may exhibit weaker hydrogen bonding due to reduced proton donor capacity.
Pharmacological Implications
- Substituent Effects: Trifluorophenyl vs. Trifluoromethoxyphenyl: The latter’s oxygen linker may enhance solubility but reduce membrane permeability compared to the target compound’s direct trifluorophenyl linkage . Benzylidene vs.
- Biological Activity :
Biological Activity
5-oxo-N-(2,3,4-trifluorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The thiazole and pyrimidine moieties present in its structure are known for their diverse biological properties, including anti-inflammatory, anticancer, and anticonvulsant activities.
Chemical Structure
The compound features a complex structure that includes:
- A thiazole ring, which is often associated with various biological activities.
- A pyrimidine core that contributes to its pharmacological properties.
- A trifluorophenyl group that may enhance lipophilicity and biological activity.
1. Anticancer Activity
Research has indicated that compounds containing thiazole and pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Structure-Activity Relationship (SAR) studies have shown that modifications on the thiazole ring can enhance cytotoxicity against various cancer cell lines. A notable study found that specific substitutions on the phenyl ring significantly improved the anticancer efficacy of thiazole-containing compounds .
- In vitro assays demonstrated that derivatives similar to this compound exhibited promising activity against human cancer cell lines such as HepG2 (liver carcinoma) and MCF7 (breast cancer) .
2. Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent is supported by several studies:
- Compounds with similar structural motifs have been shown to inhibit COX-2 activity effectively. For example, certain derivatives demonstrated IC50 values comparable to celecoxib, a well-known anti-inflammatory drug .
- Animal models have indicated that thiazole-pyrimidine derivatives can reduce inflammation markers in conditions like carrageenan-induced paw edema .
3. Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives are well-documented:
- A study highlighted that similar compounds reduced seizure activity in animal models, suggesting a mechanism involving modulation of neurotransmitter systems .
- The presence of specific substituents on the thiazole ring appears critical for enhancing anticonvulsant efficacy.
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
Q & A
Q. Table: Hydrogen Bond Parameters (Example from )
| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | Angle (°) |
|---|---|---|---|---|
| C9–H9···O1 | 0.93 | 2.42 | 3.124 | 132 |
| C12–H12···O2 | 0.93 | 2.38 | 3.201 | 147 |
Advanced: What strategies improve synthetic yield while minimizing side reactions?
Answer:
- Catalyst Optimization: Use NaOAc in acetic acid to promote cyclization without over-oxidation .
- Solvent Screening: High-polarity solvents (e.g., DMF) enhance solubility of intermediates but may require lower temperatures to avoid decomposition .
- Additive Control: Molecular sieves absorb water in amidation steps to prevent hydrolysis .
Yield Comparison (Analogous Reactions):
| Substituent | Solvent | Catalyst | Yield (%) |
|---|---|---|---|
| 2-Nitrophenyl | Acetic acid | NaOAc | 78 |
| 4-Fluorophenyl | DMF | None | 65 |
Advanced: How do electronic effects of fluorine substituents influence reactivity and bioactivity?
Answer:
The 2,3,4-trifluorophenyl group:
- Electron-Withdrawing Effect: Increases electrophilicity of the carboxamide, enhancing interactions with nucleophilic residues (e.g., serine in enzymes) .
- Steric Effects: Fluorine’s small size allows dense packing in hydrophobic pockets, improving binding affinity (ΔG ~-10 kcal/mol in docking studies) .
Spectroscopic Evidence:
- ¹⁹F NMR: Chemical shifts (-110 to -120 ppm) indicate strong electron-withdrawing character .
- XPS: Fluorine’s high electronegativity alters electron density on adjacent carbons, confirmed by C1s binding energy shifts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
